molecular formula C16H14N4O4 B1459938 Methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 2096102-23-5

Methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B1459938
CAS RN: 2096102-23-5
M. Wt: 326.31 g/mol
InChI Key: OVCZUEXQQJKASC-UHFFFAOYSA-N
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Description

“Methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a chemical compound with the molecular formula C10H10N4O4 . It belongs to the class of compounds known as triazolopyrimidines .


Synthesis Analysis

The synthesis of this compound is related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .


Molecular Structure Analysis

The molecular structure of this compound includes a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . It also contains a methoxy group and an oxoethyl group attached to the triazolopyrimidine core .


Chemical Reactions Analysis

The formation of this heterocyclic system proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines . The reaction proceeds under the conditions of acidic catalysis .

Scientific Research Applications

Antibacterial Activity

TPs have been found to exhibit antibacterial properties . They can be used in the development of new antibacterial agents.

Antifungal Activity

TPs also show antifungal activity . This makes them potential candidates for the development of antifungal drugs.

Antiviral Activity

The antiviral properties of TPs have been explored in various studies . They could be used in the creation of new antiviral medications.

Antiparasitic Activity

TPs have demonstrated antiparasitic activity . This suggests their potential use in the treatment of parasitic infections.

Anticancer Activity

TPs and their analogs have shown significant anticancer activity . For instance, a series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were found to exhibit antiproliferative activities against several human cancer cell lines . One of the compounds, H12, was found to inhibit the ERK signaling pathway, induce cell apoptosis and G2/M phase arrest, and regulate cell cycle-related and apoptosis-related proteins in MGC-803 cells .

Cardiovascular Vasodilators

TPs have been reported to act as cardiovascular vasodilators . This suggests their potential use in the treatment of cardiovascular diseases.

Anti-inflammatory and Analgesic Activity

TPs have shown anti-inflammatory and analgesic activities . This makes them potential candidates for the development of new anti-inflammatory and analgesic drugs.

Alzheimer’s Disease Treatment

TPs have been used for the treatment of Alzheimer’s disease . This suggests their potential use in the development of new treatments for neurodegenerative diseases.

Future Directions

The future directions for this compound could involve further exploration of its physiological activities and potential applications in medicinal chemistry . Further studies could also explore the synthesis of related compounds and their properties.

properties

IUPAC Name

methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4/c1-23-13(21)8-12-11(15(22)24-2)9-17-16-18-14(19-20(12)16)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCZUEXQQJKASC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=NC2=NC(=NN12)C3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 3
Methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 4
Methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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